molecular formula C17H25N3O5S B571027 Meropenem-d6

Meropenem-d6

Cat. No.: B571027
M. Wt: 389.5 g/mol
InChI Key: DMJNNHOOLUXYBV-ZSJYILIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of meropenem-d6 involves the incorporation of deuterium atoms into the meropenem molecule. This is typically achieved through the use of deuterated reagents in the chemical synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the consistent production of high-purity this compound. Quality control measures are implemented to verify the isotopic composition and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Meropenem-d6, like meropenem, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Meropenem-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

Meropenem-d6, like meropenem, exerts its effects by inhibiting bacterial cell wall synthesis. It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell . The deuterium atoms in this compound do not alter its mechanism of action but provide a means for accurate quantification in analytical studies .

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJNNHOOLUXYBV-ZSJYILIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?

A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:

  • Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.
  • Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.
  • Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []

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